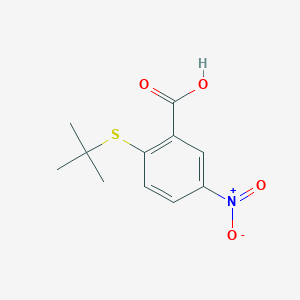![molecular formula C10H10N2S2 B1437899 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline CAS No. 1019365-00-4](/img/structure/B1437899.png)
4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline
Descripción general
Descripción
“4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline” is a chemical compound with the molecular formula C10H10N2S2 and a molecular weight of 222.33 . It is used for research purposes .
Synthesis Analysis
The synthesis of compounds similar to “4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline” often involves reactions with other chemicals . For example, the synthesis of a related compound was initiated by the reaction of 4-methyl-1,3-thiazol-2-amine with bromoacetyl bromide in aqueous basic medium .Molecular Structure Analysis
The molecular structure of “4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline” consists of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
“4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline” is a solid compound that should be stored at room temperature . It has a molecular weight of 222.33 and a molecular formula of C10H10N2S2 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthetic Pathways and Derivatives : A significant area of research involves the synthesis of thiazole derivatives and their potential applications. Thiazoles, including compounds similar to 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline, have been synthesized through various chemical reactions, offering a broad spectrum of biological activities. For instance, studies have shown the synthesis of thiazole and its fused derivatives demonstrating antimicrobial activities against a variety of bacterial and fungal strains (Wardkhan et al., 2008). Similarly, research into the synthesis of thiosemicarbazides, triazoles, and Schiff bases from thiazolyl derivatives has shown potential antihypertensive activities (Abdel-Wahab et al., 2008).
Antimicrobial and Antitubercular Activity : Derivatives of thiazoles have been evaluated for their antimicrobial and antitubercular properties. Research has demonstrated the synthesis of new thiazole compounds with significant antimicrobial activities, showcasing their potential in combating various microbial infections (Baviskar et al., 2013). Another study focused on the synthesis of S-derivatives of triazolyl thiazole as anti-Mycobacterium tuberculosis agents, indicating their relevance in addressing tuberculosis (Shiradkar et al., 2007).
Photophysical Properties : The study of photophysical properties of sulfur-containing thiazoles revealed insights into their electronic structures and potential applications in fluorescent materials and sensing technologies (Murai et al., 2018).
Novel Synthetic Approaches : Innovative synthetic approaches for creating derivatives of 1,3-thiazole, including methods for amidophenacylation, have expanded the chemical toolkit for generating compounds with various biological and chemical properties (Kornienko et al., 2014).
Propiedades
IUPAC Name |
4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c1-7-6-13-10(12-7)14-9-4-2-8(11)3-5-9/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSDQMBAKOAUAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-Imidazo[4,5-B]pyridin-2-YL)ethanamine](/img/structure/B1437816.png)
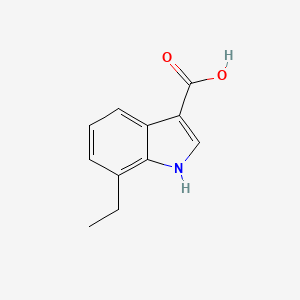
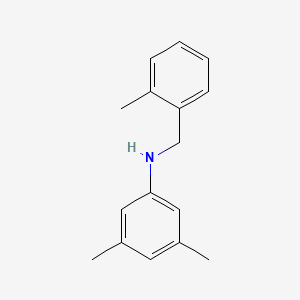
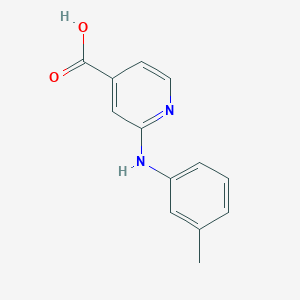
![1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B1437824.png)
![1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B1437826.png)
![N-[2-(2-Methoxyethoxy)benzyl]aniline](/img/structure/B1437828.png)
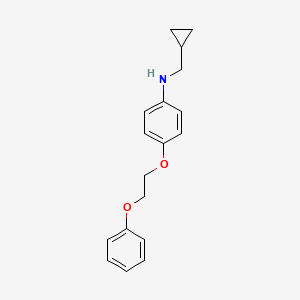
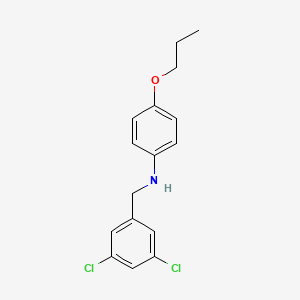
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-isobutoxyaniline](/img/structure/B1437833.png)
![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1437835.png)
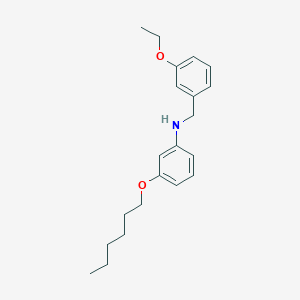
![4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzene-1-carbothioamide](/img/structure/B1437838.png)
